![molecular formula C10H11N3 B1306543 4-(2-Methylimidazol-1-yl)phenylamine CAS No. 74852-81-6](/img/structure/B1306543.png)
4-(2-Methylimidazol-1-yl)phenylamine
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves cyclization reactions and N-alkylation. For instance, the synthesis of 2-aryl-N-biphenyl benzimidazoles was achieved by cyclization of O-phenylenediamine with carboxylic acids, followed by N-alkylation . Similarly, novel diamines with imidazole structures were prepared, which could be relevant to the synthesis of "4-(2-Methylimidazol-1-yl)phenylamine" . The use of microwave heating has also been reported as an efficient method for synthesizing benzimidazole derivatives, which could potentially be applied to the synthesis of the compound of interest .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of an imidazole ring fused to a benzene ring. The papers describe the characterization of these compounds using spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR, which are essential for confirming the structure of synthesized compounds . The crystal structure of one of the benzimidazole derivatives was determined by single-crystal X-ray diffraction, providing detailed insights into the molecular conformation and intermolecular interactions .
Chemical Reactions Analysis
The benzimidazole derivatives discussed in the papers undergo various chemical reactions, including the formation of azo dyes through azo coupling reactions . The reactivity of these compounds can be influenced by substituents on the benzimidazole ring, which can either be electron-withdrawing or electron-donating groups. These substituents can affect the absorption properties of the compounds, as well as their potential to participate in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. The papers report on properties such as solubility, glass transition temperatures, and thermal stability . For example, some polyimides derived from benzimidazole diamines exhibited good solubility and high thermal resistance, with glass transition temperatures ranging from 279 to 353°C . The antioxidant properties of some benzimidazole derivatives were also evaluated, with certain compounds showing good scavenging activity for DPPH radicals .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) and Electrochromic Materials
Solution-Processible Bipolar Molecules for OLEDs : Bipolar molecules combining hole-transporting triphenylamine and electron-transporting benzimidazole moieties, including derivatives of 4-(2-Methylimidazol-1-yl)phenylamine, have been developed for highly efficient single-layer OLEDs. These molecules exhibit excellent thermal stability, good solubility, and improved performance due to complete charge localization, making them suitable for phosphorescent OLED fabrication through solution processing (Ge et al., 2008).
Electrochromic Polyimides : Polyimides incorporating bis(triarylamine) units, including 4-(2-Methylimidazol-1-yl)phenylamine derivatives, show ambipolar redox properties and multi-electrochromic behaviors. These materials exhibit high glass transition temperatures, thermal stability, and significant contrast ratios in visible and near-infrared regions, suggesting potential applications in all-plastic flexible electrochromic devices (Wang & Hsiao, 2014).
Medicinal Chemistry: Antimicrobial, Antioxidant, and Anticancer Properties
Antimicrobial and Cytotoxic Activities : Novel azetidine-2-one derivatives of 1H-benzimidazole, synthesized from 4-(2-Methylimidazol-1-yl)phenylamine, show significant antibacterial and cytotoxic activities. These compounds exhibit potential as antimicrobial agents and for cancer therapy (Noolvi et al., 2014).
Antioxidant Activity of Benzimidazole Derivatives : The synthesis and evaluation of 2-methyl benzimidazole and its derivatives demonstrate notable antioxidant activities. These findings highlight the pharmacophoric significance of benzimidazole derivatives in the medicinal industry, especially in the development of antioxidant agents (Saini et al., 2016).
Broad Spectrum Anticancer Agents : Pyrazolo[3,4-d]pyrimidine derivatives featuring 4-(1H-benzimidazol-2-yl)-phenylamine exhibit potent and broad-spectrum anticancer activities. These compounds induce apoptosis and inhibit topoisomerase IIα, highlighting their potential as anticancer agents (Singla et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazole compounds, which 4-(2-methylimidazol-1-yl)phenylamine is a part of, have been known to interact with various targets such as carbonic anhydrase 2, myoglobin, and carbonic anhydrase 5a .
Mode of Action
Imidazole compounds are known to interact with their targets in various ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Imidazole compounds are known to influence a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that imidazole compounds are generally highly soluble in water and other polar solvents, which could potentially impact their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-(2-methylimidazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-12-6-7-13(8)10-4-2-9(11)3-5-10/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZCMVRWKNEHJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390134 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
74852-81-6 | |
Record name | 4-(2-Methyl-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-methyl-1H-imidazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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